molecular formula C9H6N2O3 B13974722 8-nitroquinolin-7-ol

8-nitroquinolin-7-ol

Cat. No.: B13974722
M. Wt: 190.16 g/mol
InChI Key: KPTTVUDUBTYPQT-UHFFFAOYSA-N
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Description

8-Nitroquinolin-7-ol is an organic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . It belongs to the class of nitroquinolines and derivatives, which are compounds containing a nitro group attached to a quinoline moiety . This compound is closely related to 8-hydroxyquinoline, a well-studied scaffold known for its metal-chelating properties and broad spectrum of pharmacological activities . While specific biological data for this compound is limited in the current literature, its structural analogs, particularly other nitro- and hydroxy-substituted quinolines, have demonstrated significant research value. For instance, nitroxoline (5-nitro-8-hydroxyquinoline) is a well-known antibacterial agent and has shown promising antitrypanosomal activity in recent repurposing studies, indicating the potential of nitroquinoline compounds in infectious disease research . The mechanism of action for this class of compounds is often attributed to their ability to chelate essential metal ions, thereby interfering with the function of various metal-dependent enzymes in microbial or cellular systems . Researchers are exploring these compounds for applications across antimicrobial, anticancer, and antioxidant fields . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

8-nitroquinolin-7-ol

InChI

InChI=1S/C9H6N2O3/c12-7-4-3-6-2-1-5-10-8(6)9(7)11(13)14/h1-5,12H

InChI Key

KPTTVUDUBTYPQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)[N+](=O)[O-])N=C1

Origin of Product

United States

Preparation Methods

Direct Nitration of Hydroxyquinoline Derivatives

One of the principal methods for synthesizing nitro-substituted hydroxyquinolines such as this compound is the direct nitration of hydroxyquinoline precursors. The hydroxyl group at position 7 strongly activates the quinoline ring, facilitating electrophilic substitution at the 8-position under controlled conditions.

  • Reaction Conditions: Nitration is typically performed at low temperatures (~5 °C) to control regioselectivity and avoid over-nitration or decomposition. The nitrating mixture commonly involves nitric acid and sulfuric acid.
  • Yields and Selectivity: This method yields high selectivity for the 8-nitro derivative with yields reported up to 94%, demonstrating efficient introduction of the nitro group adjacent to the hydroxyl substituent.

Two-Step Synthesis from m-Toluidine (Indirect Route)

An alternative approach involves a two-step synthesis starting from m-toluidine, which is first converted to methyl-substituted quinoline derivatives, followed by selective nitration:

  • Step 1: Skraup Synthesis of Methylquinolines

    • m-Toluidine reacts with glycerol and sulfuric acid under reflux (~150 °C) to produce a mixture of 7-methylquinoline and 5-methylquinoline in approximately a 2:1 ratio.
    • The reaction involves the formation of the quinoline ring system via the classical Skraup methodology.
    • The mixture is purified by steam distillation and vacuum distillation to isolate the methylquinolines with a 70% yield for 7-methylquinoline.
  • Step 2: Selective Nitration of 7-Methylquinoline

    • The methylquinoline mixture undergoes nitration with fuming nitric acid and sulfuric acid at low temperatures (-5 °C).
    • The nitration selectively introduces the nitro group at the 8-position of the 7-methylquinoline.
    • The product, 7-methyl-8-nitroquinoline, is obtained with an excellent yield of 69% based on the mixture and 99% based on pure 7-methylquinoline.
    • The final compound is isolated by precipitation, filtration, and washing with ethanol, yielding a white solid with melting point 182-183 °C.

Detailed Reaction Schemes and Conditions

Step Reactants & Conditions Products Yield Notes
1 m-Toluidine + Glycerol + m-Nitrobenzene sulfonate + H2SO4 (reflux at 150 °C, 1h) Mixture of 7-methylquinoline (70%) and 5-methylquinoline (30%) 70% (7-methylquinoline) Steam distillation and vacuum distillation used for purification
2 7-methylquinoline + Fuming HNO3 + H2SO4 (at -5 °C, stirring 40 min) 7-methyl-8-nitroquinoline 69% (based on mixture), 99% (based on 7-methylquinoline) Precipitation and ethanol washing for isolation

Analytical Characterization of Products

The synthesized this compound derivatives and related compounds were characterized by:

Comparative Analysis of Preparation Methods

Feature Direct Nitration of Hydroxyquinoline Two-Step Synthesis from m-Toluidine
Starting Material Hydroxyquinoline derivatives m-Toluidine
Reaction Complexity Single-step nitration Two-step: Skraup synthesis + nitration
Temperature Low (~5 °C) for nitration High (~150 °C) for Skraup; low (-5 °C) for nitration
Yield Up to 94% for nitration 70% for methylquinoline; 69-99% for nitration step
Selectivity High for 8-nitro substitution Selective for 7-methyl-8-nitroquinoline
Purification Crystallization Steam distillation, vacuum distillation, precipitation

Research Outcomes and Perspectives

  • The direct nitration method benefits from simplicity and high yields but requires availability of hydroxyquinoline starting materials.
  • The two-step synthesis from m-toluidine is advantageous for laboratories where starting from simpler anilines is preferred, providing access to selectively substituted nitroquinolines.
  • Both methods produce crystalline compounds suitable for further functionalization and biological evaluation.
  • The selective nitration at the 8-position adjacent to the hydroxyl group is facilitated by the activating effect of the hydroxyl substituent, which is a key mechanistic insight for designing related syntheses.
  • These synthetic strategies have enabled the preparation of key intermediates for medicinal chemistry applications, including anticancer and anti-inflammatory agents.

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 8-aminoquinolin-7-ol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

8-Nitroquinolin-7-ol has several applications across different fields:

  • Pharmaceuticals: It is explored as a lead compound for developing new anticancer and antimicrobial drugs due to its biological activities.
  • Medicinal Chemistry: The compound is important in medicinal chemistry due to its range of biological activities.
  • Material Science: Its dual functionality as a chelator and an active pharmaceutical ingredient opens avenues for diverse applications in material science.

Biological Activities

This compound exhibits a range of biological activities, making it an important compound in medicinal chemistry: Studies on the interactions of this compound with biological targets have highlighted its potential as a chelating agent for metal ions, which can influence enzymatic activity. Interaction studies have shown that it can form stable complexes with transition metals, which may enhance or inhibit biological processes depending on the context.

Analogues

Several compounds share structural similarities with this compound:

Compound NameStructure CharacteristicsUnique Features
7-Methyl-8-nitroquinolineMethyl group at position 7Enhanced lipophilicity; used in drug development
5-NitroquinolineNitro group at position 5Different biological activity profile compared to 8-nitro
8-HydroxyquinolineHydroxyl group at position 8Strong chelating agent; used in metal ion extraction
5,7-DinitroquinolineTwo nitro groups at positions 5 and 7Increased reactivity; potential applications in synthesis

Mechanism of Action

Comparison with Similar Compounds

Structural and Physical Properties

The position of nitro and hydroxyl groups on the quinoline ring affects molecular weight, solubility, and stability. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Physical Properties Evidence Source
5-Nitroquinolin-8-ol (Nitroxoline) -NO₂ (C5), -OH (C8) C₉H₆N₂O₃ 190.16 Not reported Soluble in polar solvents
7-Nitroquinolin-8-ol -NO₂ (C7), -OH (C8) C₉H₆N₂O₃ 190.16 Not reported Density: 1.496 g/cm³; Boiling point: 352.4°C
6-Nitro-8-quinolinol -NO₂ (C6), -OH (C8) C₉H₆N₂O₃ 190.16 Not reported Structural isomer of Nitroxoline
7-Bromo-5-nitroquinolin-8-ol -Br (C7), -NO₂ (C5), -OH (C8) C₉H₅BrN₂O₃ 269.05 Not reported Halogenated derivative; potential enhanced stability

Key Observations :

  • Nitroxoline (5-nitroquinolin-8-ol) is a well-documented antimicrobial agent, highlighting the pharmacological relevance of nitroquinolinols .
  • 7-Nitroquinolin-8-ol exhibits higher density (1.496 g/cm³) and boiling point (352.4°C) compared to Nitroxoline, likely due to intramolecular interactions between adjacent nitro and hydroxyl groups .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-nitroquinolin-7-ol, and what analytical techniques are critical for confirming its purity and structure?

  • Methodological Answer : Synthesis typically involves nitration of quinolin-7-ol derivatives under controlled acidic conditions (e.g., using HNO₃/H₂SO₄). Post-synthesis, purification via recrystallization or column chromatography is essential. Structural confirmation requires 1H/13C NMR for functional group analysis, FT-IR for nitro group identification, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight validation .

Q. How should researchers handle and store this compound to ensure safety and stability during experiments?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Waste must be segregated and disposed via certified hazardous waste services to comply with environmental regulations .

Q. What solvent systems are optimal for dissolving this compound in spectroscopic or catalytic studies?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For UV-Vis studies, use ethanol or methanol due to their low interference in the 250–400 nm range. Solubility data should be cross-validated using gravimetric analysis and spectrophotometric titration .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic effects of the nitro group in this compound for catalytic applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution, HOMO-LUMO gaps, and nitro group orientation. Compare with experimental X-ray crystallography data (if available) to validate computational models. Software like Gaussian or ORCA can simulate charge transfer interactions relevant to catalysis .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Standardize assay conditions (e.g., pH, temperature, cell lines) and employ orthogonal validation (e.g., combine in vitro enzyme inhibition with in silico docking studies). Use meta-analysis to identify confounding variables, such as impurities in synthesized batches or solvent effects .

Q. How can researchers design experiments to investigate the compound’s potential as a fluorescent probe or chelating agent?

  • Methodological Answer :

  • Fluorescence Studies : Measure quantum yield and Stokes shift in varying pH conditions. Compare with structurally similar probes (e.g., 8-amidoquinoline derivatives) .
  • Chelation Studies : Titrate with metal ions (e.g., Cu²⁺, Fe³⁺) and monitor binding via UV-Vis spectroscopy or isothermal titration calorimetry (ITC) . Characterize stability constants using the Schwarzenbach method .

Notes for Reproducibility

  • Experimental Section : Include detailed synthetic protocols, characterization data (e.g., NMR spectra), and statistical analysis in supplementary materials to enable replication .
  • Data Sharing : Deposit raw spectral data in repositories like Zenodo or Figshare, citing DOIs in the main text .

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